6-(4-Hexylphenyl)-6-oxohexanoic acid

Vue d'ensemble

Description

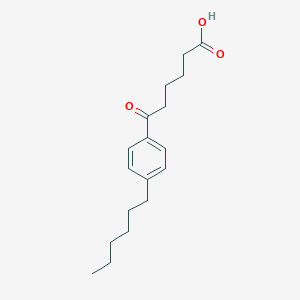

6-(4-Hexylphenyl)-6-oxohexanoic acid is an organic compound characterized by a hexylphenyl group attached to a hexanoic acid backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Hexylphenyl)-6-oxohexanoic acid typically involves the reaction of 4-hexylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and oxidation steps. The reaction conditions often include:

Base: Sodium hydroxide or potassium carbonate

Solvent: Ethanol or methanol

Temperature: Reflux conditions (around 80-100°C)

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

6-(4-Hexylphenyl)-6-oxohexanoic acid can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction to alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic aromatic substitution reactions, where the hexylphenyl group can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium

Reduction: Lithium aluminum hydride in dry ether

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst

Major Products

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, alkanes

Substitution: Halogenated derivatives, nitro compounds

Applications De Recherche Scientifique

6-(4-Hexylphenyl)-6-oxohexanoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and material science.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in drug development.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mécanisme D'action

The mechanism of action of 6-(4-Hexylphenyl)-6-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes: Inhibiting or activating enzymatic activities.

Modulating signaling pathways: Affecting cellular processes such as inflammation, apoptosis, and cell proliferation.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Hexylresorcinol: Known for its antiseptic and anti-inflammatory properties.

Hexylphenylpropanoic acid: Similar structure but different functional groups and applications.

Uniqueness

6-(4-Hexylphenyl)-6-oxohexanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Activité Biologique

Overview

6-(4-Hexylphenyl)-6-oxohexanoic acid is an organic compound with a unique structure that has attracted attention for its potential biological activities. This compound is characterized by a hexylphenyl group attached to a hexanoic acid backbone, and its molecular formula is with a molecular weight of 290.4 g/mol. It has been investigated for various applications in biology and medicine, particularly for its antimicrobial and anti-inflammatory properties.

- Molecular Weight : 290.4 g/mol

- CAS Number : 178686-77-6

- Structural Formula :

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including Bacillus cereus, Staphylococcus aureus, and fungal strains like Candida albicans.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Bacillus cereus | 9 |

| Staphylococcus aureus | Not specified |

| Candida albicans | Not specified |

The antimicrobial mechanism is believed to involve disruption of cellular membranes, leading to increased permeability and eventual cell death.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory properties. It may modulate key signaling pathways involved in inflammation, potentially reducing the production of pro-inflammatory cytokines.

Cytotoxicity Studies

Cytotoxic effects of this compound have been evaluated using various cancer cell lines. The compound showed promising results with IC50 values indicating its potential as an anticancer agent.

| Cell Line | IC50 (µg/mL) |

|---|---|

| Caco-2 (Colorectal) | 714.6 |

| DLD-1 (Colorectal) | 254.3 |

| HeLa (Cervical) | 1 |

The cytotoxicity is attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through modulation of cell cycle regulators such as P53 and P21.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may bind to specific enzymes, inhibiting their activity.

- Signaling Pathway Modulation : It affects pathways related to inflammation and apoptosis, contributing to its anti-inflammatory and anticancer effects.

- Reactive Oxygen Species (ROS) Management : Its phenolic structure allows it to act as both an antioxidant and pro-oxidant, which can eliminate free radicals and prevent oxidative stress.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various phenolic acids, including this compound, against gastrointestinal pathogens. The results indicated significant inhibition of bacterial growth, supporting its use in developing new antimicrobial agents.

- Cytotoxicity in Cancer Research : Another investigation focused on the cytotoxic effects of this compound on colorectal cancer cell lines. The findings revealed that it effectively induced apoptosis in DLD-1 cells, suggesting potential therapeutic applications in cancer treatment.

Future Directions

Research on this compound is ongoing, with potential future studies focusing on:

- Detailed elucidation of its molecular targets.

- Exploration of its effects in vivo.

- Development of derivatives with enhanced biological activities.

Propriétés

IUPAC Name |

6-(4-hexylphenyl)-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O3/c1-2-3-4-5-8-15-11-13-16(14-12-15)17(19)9-6-7-10-18(20)21/h11-14H,2-10H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVPJPCDSQNIBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60571105 | |

| Record name | 6-(4-Hexylphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178686-77-6 | |

| Record name | 6-(4-Hexylphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.